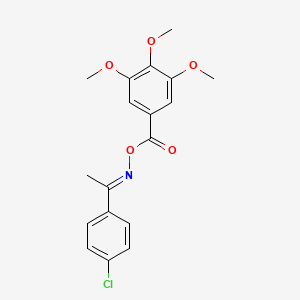![molecular formula C12H14ClNO3 B5913206 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid CAS No. 6087-34-9](/img/structure/B5913206.png)
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory effects. It is commonly prescribed for the treatment of pain, inflammation, and fever associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Mécanisme D'action
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce fever and promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has some limitations, including its potential to cause toxicity in certain cell types and its variable effects on different types of inflammation.
Orientations Futures
Future research on 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid could focus on several areas, including its potential use in the treatment of other inflammatory conditions, its effects on different types of inflammation, and its potential for use in combination with other drugs to enhance its therapeutic effects. Further studies could also investigate the mechanisms underlying 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid's anti-inflammatory effects and its potential for use in personalized medicine.
Méthodes De Synthèse
The synthesis of 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid involves the reaction of 2-amino-5-chlorobenzoic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to form the final product.
Applications De Recherche Scientifique
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has been extensively studied for its therapeutic effects and mechanisms of action. Its anti-inflammatory properties are attributed to its ability to inhibit the production of prostaglandins, which are involved in the inflammatory response. 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid also acts as a COX-2 inhibitor, which further enhances its anti-inflammatory effects.
Propriétés
IUPAC Name |
5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTDXXMUSRIYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338117 |
Source


|
| Record name | 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid | |
CAS RN |
6087-34-9 |
Source


|
| Record name | 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)


![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)

![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)
